

A Comparative Guide to the Pharmacokinetic Profiles of ROR Inhibitors

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Compound of Interest

Compound Name: **SR1001**

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Retinoic acid receptor-related orphan receptor (ROR) inhibitors are a promising class of therapeutics for a range of autoimmune and inflammatory diseases. Their efficacy is intrinsically linked to their pharmacokinetic (PK) profiles, which dictate their absorption, distribution, metabolism, and excretion (ADME). Understanding these profiles is crucial for selecting and developing the most promising candidates. This guide provides an objective comparison of the available pharmacokinetic data for several key ROR inhibitors, supported by experimental details.

Comparative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters for a selection of ROR inhibitors. It is important to note that the data is compiled from various studies and may not be directly comparable due to differences in experimental conditions, such as species, dose, and formulation.

Compound	Target	Species	Route	Dose	Cmax	Tmax (h)	AUC	t½ (h)	Oral Bioavailability (%)
AZD0284	RORY	Human	Oral	4 - 238 mg	Dose-dependent, subproportional increase	-	Dose-dependent, subproportional increase	13 - 16	-
VTP-43742	RORYt	Human	Oral	30 - 2000 mg	Dose-proportional	-	Dose-proportional	~30	-
JNJ-61803534	RORYt	Human	Oral	up to 200 mg	Dose-dependent increase	-	Dose-dependent increase	164 - 170	-
TAK-828F	RORYt	Mouse	Oral	1 and 3 mg/kg	-	-	-	-	Orally available[1]
S18-000003	RORYt	Mouse	Oral	-	-	-	-	-	54.5[2]

Experimental Protocols

The pharmacokinetic parameters presented in this guide are derived from preclinical and clinical studies. Below are detailed methodologies representative of the key experiments cited.

Preclinical Pharmacokinetic Study in Rodents (Mouse/Rat)

Objective: To determine the pharmacokinetic profile of a ROR inhibitor following oral administration in a rodent model.

Methodology:

- Animal Models: Male or female mice (e.g., C57BL/6) or rats (e.g., Sprague-Dawley), typically 8-12 weeks old, are used. Animals are housed in a controlled environment with a standard diet and water ad libitum.[3]
- Dosing: The test compound is formulated in a suitable vehicle (e.g., 0.5% methylcellulose in water). A single dose is administered via oral gavage at a specified concentration (e.g., 10 mg/kg).[4][5][6]
- Blood Sampling: Blood samples (approximately 50-100 µL) are collected at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing.[7][8][9][10][11] Serial sampling from the same animal (e.g., via saphenous vein) or terminal bleeds from different groups of animals at each time point can be performed.[7]
- Sample Processing: Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA). Plasma is separated by centrifugation and stored at -80°C until analysis.[8][10]
- Bioanalysis: Plasma concentrations of the ROR inhibitor are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[12][13][14][15][16] This involves protein precipitation from the plasma samples, followed by chromatographic separation and mass spectrometric detection.[13][14]
- Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental methods to determine key PK parameters such as Cmax, Tmax, AUC, and t_{1/2}.

Phase I Single Ascending Dose (SAD) Study in Healthy Human Volunteers

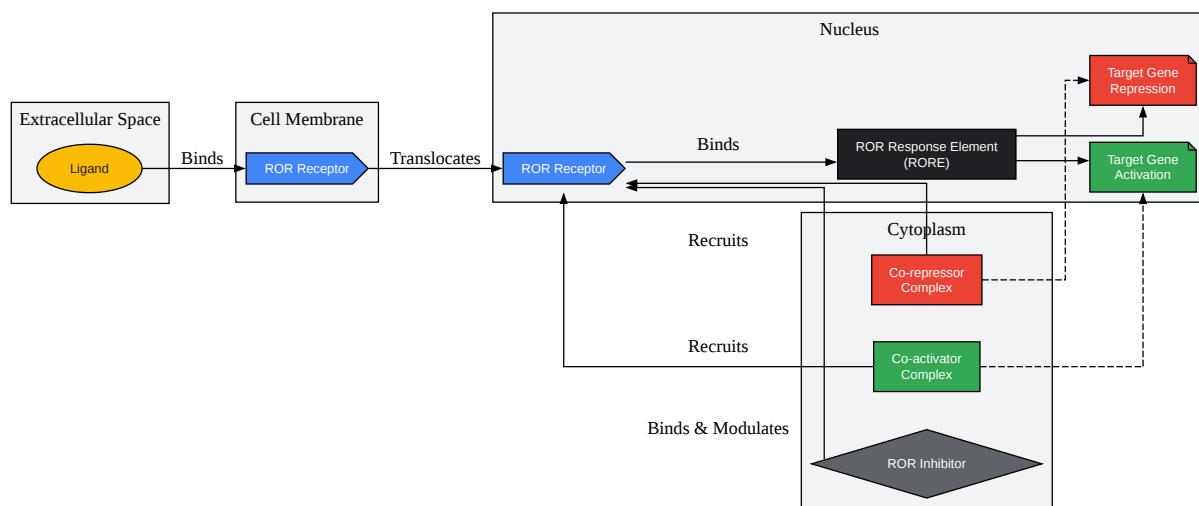
Objective: To evaluate the safety, tolerability, and pharmacokinetics of a ROR inhibitor in humans.

Methodology:

- Study Population: A cohort of healthy adult male and/or female volunteers meeting specific inclusion and exclusion criteria.
- Study Design: A randomized, double-blind, placebo-controlled, single ascending dose design is typically employed.[12][17][18]
- Dosing: Participants receive a single oral dose of the ROR inhibitor or a matching placebo. The dose is escalated in subsequent cohorts of participants.
- Blood Sampling: Serial blood samples are collected at frequent intervals before and after dosing to characterize the full pharmacokinetic profile.
- Bioanalysis: Plasma concentrations of the drug are measured using a validated LC-MS/MS method.[12]
- Pharmacokinetic and Safety Analysis: PK parameters are calculated for each dose level. Safety and tolerability are assessed through monitoring of adverse events, clinical laboratory tests, vital signs, and electrocardiograms (ECGs).

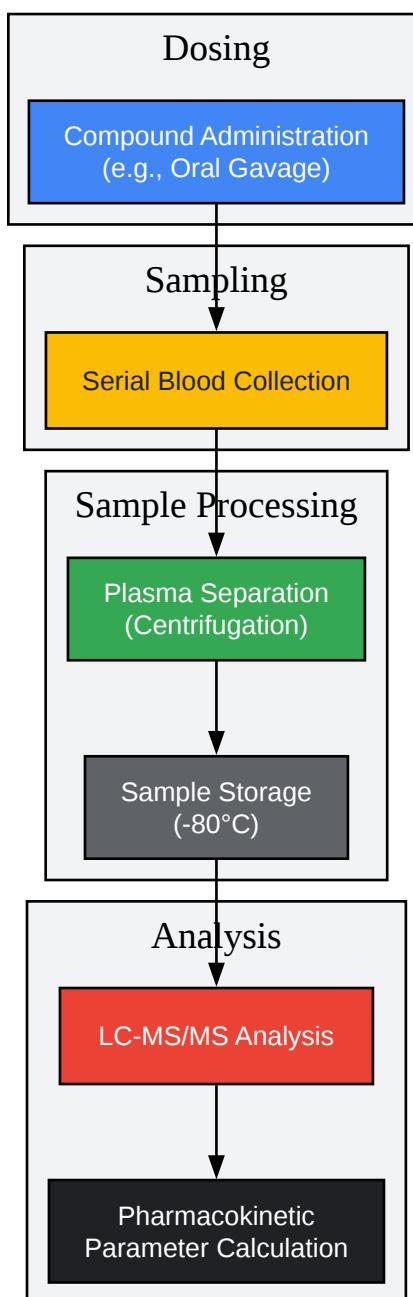
Visualizing the ROR Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the biological context and experimental procedures, the following diagrams have been generated using Graphviz.



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Caption: ROR Signaling Pathway and Mechanism of Inhibition.



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Caption: General Experimental Workflow for a Preclinical Pharmacokinetic Study.

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